Cas no 51268-84-9 ((2S)-2-amino-4-oxopentanoic acid)

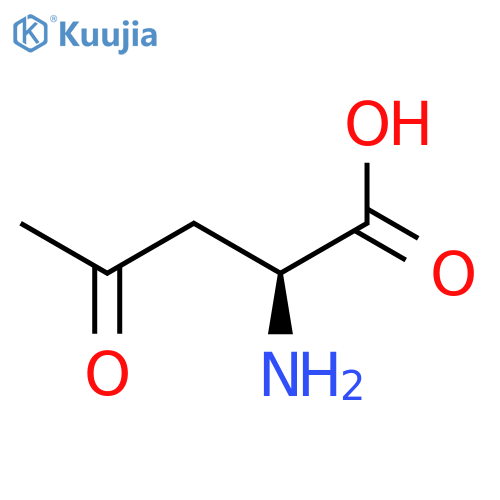

51268-84-9 structure

商品名:(2S)-2-amino-4-oxopentanoic acid

(2S)-2-amino-4-oxopentanoic acid 化学的及び物理的性質

名前と識別子

-

- l-norvaline, 4-oxo- (9ci)

- (2S)-2-amino-4-oxopentanoic acid

- (S)-2-Amino-4-oxopentanoic acid

- EN300-312777

- Norvaline, 4-oxo- (9CI)

- 2-amino-4-oxo-pentanoic acid

- SCHEMBL6027700

- LMFA01060171

- DB-277019

- CS-0272038

- L-Norvaline, 4-oxo-

- AKOS006338932

- 4-oxo-L-norvaline

- 4439-83-2

- Norvaline, 4-oxo-

- 51268-84-9

- 2-Amino-4-ketopentanoate

- Norvaline,4-oxo-(9CI)

-

- MDL: MFCD00800730

- インチ: InChI=1S/C5H9NO3/c1-3(7)2-4(6)5(8)9/h4H,2,6H2,1H3,(H,8,9)/t4-/m0/s1

- InChIKey: QUCHWTCTBHQQDU-BYPYZUCNSA-N

- ほほえんだ: CC(=O)C[C@@H](C(=O)O)N

計算された属性

- せいみつぶんしりょう: 131.058243149g/mol

- どういたいしつりょう: 131.058243149g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 9

- 回転可能化学結合数: 3

- 複雑さ: 132

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 80.4Ų

- 疎水性パラメータ計算基準値(XlogP): -3.7

(2S)-2-amino-4-oxopentanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-312777-0.05g |

(2S)-2-amino-4-oxopentanoic acid |

51268-84-9 | 0.05g |

$707.0 | 2023-09-05 | ||

| Enamine | EN300-312777-5.0g |

(2S)-2-amino-4-oxopentanoic acid |

51268-84-9 | 5.0g |

$3812.0 | 2023-02-26 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1342708-500mg |

(S)-2-Amino-4-oxopentanoic acid |

51268-84-9 | 95+% | 500mg |

¥34074.00 | 2024-05-11 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1342708-250mg |

(S)-2-Amino-4-oxopentanoic acid |

51268-84-9 | 95+% | 250mg |

¥30461.00 | 2024-05-11 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD145488-1g |

(S)-2-Amino-4-oxopentanoic acid |

51268-84-9 | 95+% | 1g |

¥23666.0 | 2024-04-18 | |

| Enamine | EN300-312777-10g |

(2S)-2-amino-4-oxopentanoic acid |

51268-84-9 | 10g |

$3622.0 | 2023-09-05 | ||

| Enamine | EN300-312777-1g |

(2S)-2-amino-4-oxopentanoic acid |

51268-84-9 | 1g |

$842.0 | 2023-09-05 | ||

| Enamine | EN300-312777-0.25g |

(2S)-2-amino-4-oxopentanoic acid |

51268-84-9 | 0.25g |

$774.0 | 2023-09-05 | ||

| Enamine | EN300-312777-0.5g |

(2S)-2-amino-4-oxopentanoic acid |

51268-84-9 | 0.5g |

$809.0 | 2023-09-05 | ||

| Enamine | EN300-312777-0.1g |

(2S)-2-amino-4-oxopentanoic acid |

51268-84-9 | 0.1g |

$741.0 | 2023-09-05 |

(2S)-2-amino-4-oxopentanoic acid 関連文献

-

Y. Liwschitz,E. Nemes,Z. Neiman J. Chem. Soc. C 1971 223

-

Martin D. Witte,Gijsbert A. van der Marel,Johannes M. F. G. Aerts,Herman S. Overkleeft Org. Biomol. Chem. 2011 9 5908

推奨される供給者

Amadis Chemical Company Limited

(CAS:51268-84-9)(2S)-2-amino-4-oxopentanoic acid

清らかである:99%

はかる:1g

価格 ($):2941.0